molecular formula C22H28N2O3 B4255537 ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate

ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate

Cat. No. B4255537
M. Wt: 368.5 g/mol
InChI Key: HBZPFSZYZUTRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain. It may also have a neuroprotective effect by preventing the death of brain cells.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. It also reduces the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, it has been shown to have antioxidant properties, which can protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity. It has been shown to have a good safety profile, with no significant adverse effects reported. It is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also have potential as an anti-cancer agent, due to its antitumor properties. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Scientific Research Applications

Ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

ethyl 3-[(3-methoxyphenyl)methyl]-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-3-27-21(25)22(15-19-6-4-7-20(14-19)26-2)10-5-13-24(17-22)16-18-8-11-23-12-9-18/h4,6-9,11-12,14H,3,5,10,13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPFSZYZUTRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=NC=C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
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ethyl 3-(3-methoxybenzyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate

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